3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine

Conformational analysis X-ray crystallography Sulfonamide geometry

3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine (CAS 1904305-66-3) is a synthetic heterocyclic building block comprising a pyridine ring linked via an ether bridge to an N-cyclopropylsulfonyl-substituted azetidine. The molecule belongs to the 3-(azetidin-3-yloxy)pyridine sulfonamide class and serves primarily as a versatile intermediate in medicinal chemistry programs targeting kinase inhibition, CNS receptor modulation, and anti-infective pathways.

Molecular Formula C11H14N2O3S
Molecular Weight 254.3
CAS No. 1904305-66-3
Cat. No. B2630871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine
CAS1904305-66-3
Molecular FormulaC11H14N2O3S
Molecular Weight254.3
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CC(C2)OC3=CN=CC=C3
InChIInChI=1S/C11H14N2O3S/c14-17(15,11-3-4-11)13-7-10(8-13)16-9-2-1-5-12-6-9/h1-2,5-6,10-11H,3-4,7-8H2
InChIKeyZVDCWMNVBVDJCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine (CAS 1904305-66-3) – Structural Profile and Procurement Context


3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine (CAS 1904305-66-3) is a synthetic heterocyclic building block comprising a pyridine ring linked via an ether bridge to an N-cyclopropylsulfonyl-substituted azetidine. The molecule belongs to the 3-(azetidin-3-yloxy)pyridine sulfonamide class and serves primarily as a versatile intermediate in medicinal chemistry programs targeting kinase inhibition, CNS receptor modulation, and anti-infective pathways [1]. Its distinctive cyclopropylsulfonyl warhead, combined with the conformational rigidity of the azetidine ring, distinguishes it from common alkyl- and aryl-sulfonyl analogs [2].

Why N-Sulfonyl Azetidine Analogs Are Not Interchangeable in Drug Discovery Pipelines


Within the 3-(azetidin-3-yloxy)pyridine chemotype, the N-sulfonyl substituent functions as a critical pharmacophoric vector that directly modulates target engagement, lipophilicity, metabolic stability, and off-target liability [1]. Simple alkyl-sulfonyl congeners (e.g., methyl, isopropyl) alter the steric and electronic environment around the azetidine nitrogen, shifting both potency and selectivity profiles. Aryl-sulfonyl variants (e.g., phenyl, substituted benzyl) introduce additional π-stacking interactions that can change binding modes entirely [2]. Consequently, substituting the cyclopropylsulfonyl group with a different sulfonyl moiety without re-optimizing the entire series carries a high risk of potency loss, altered ADME properties, or unexpected toxicity, making analog-by-analog selection essential for reproducible pharmacology [3].

Head-to-Head and Class-Level Evidence: Quantifying Differentiation of 3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine


Conformational Pre-organization and C–S Bond Geometry versus Alkyl and Aryl Sulfonyl Analogs

Single-crystal X-ray structures of five cyclopropylsulfonyl compounds demonstrate a conserved conformation about the (cyclopropyl carbon)–sulfur bond consistent with cyclopropyl–sulfonyl conjugation, a geometric feature absent in freely rotating alkyl-sulfonyl or planar aryl-sulfonyl analogs [1]. The resulting restricted torsion angle pre-organizes the sulfonamide vector, reducing the entropic penalty upon binding and enhancing target complementarity relative to isopropylsulfonyl or phenylsulfonyl counterparts, which sample broader conformational ensembles [2].

Conformational analysis X-ray crystallography Sulfonamide geometry

Metabolic Stability Advantage of Cyclopropylsulfonyl over Isopropylsulfonyl in Liver Microsome Assays

The cyclopropylsulfonyl group is widely documented to confer superior metabolic stability to small molecules compared to alkyl-sulfonyl counterparts, primarily because the cyclopropane ring is less susceptible to CYP450-mediated oxidation than acyclic alkyl chains . In the context of azetidine scaffolds, compounds bearing a cyclopropylsulfonyl moiety demonstrated predicted hepatic clearance (CLhep) of <19% Qh across rat and human liver microsome preparations, a benchmark associated with high metabolic stability [1]. In contrast, analogous compounds with isopropylsulfonyl groups typically exhibit higher intrinsic clearance due to facile hydroxylation at the isopropyl methine position, though direct head-to-head data within the 3-(azetidin-3-yloxy)pyridine series remains to be confirmed [2].

Metabolic stability Liver microsomes CYP450 metabolism

Lipophilicity Modulation: Calculated logP and logD Comparison with Phenylsulfonyl and Isopropylsulfonyl Analogs

Using ChemAxon-based predictions, 3-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine (C11H14N2O3S, MW 254.31) yields a cLogP of approximately 1.1, placing it within the optimal drug-like lipophilicity range (cLogP 1–3) . Its phenylsulfonyl analog (C14H14N2O3S, MW 290.34) has a calculated cLogP of ~1.9, a 0.8 log unit increase that may reduce aqueous solubility and increase plasma protein binding . The isopropylsulfonyl congener (C11H16N2O3S, MW 256.32) has a predicted cLogP of ~0.8, which may limit membrane permeability relative to the cyclopropylsulfonyl version . These computed differences suggest the cyclopropylsulfonyl group provides a balanced lipophilicity profile advantageous for both oral absorption and avoiding hERG-related lipophilicity-driven toxicity [1].

Lipophilicity cLogP Drug-likeness

Procurement-Driven Application Scenarios for 3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine


Kinase Inhibitor Fragment Growing and Lead Optimization

The pre-organized cyclopropylsulfonyl vector and balanced cLogP of ~1.1 make this compound an ideal azetidine-based fragment for growing selective kinase inhibitors. Procurement teams supporting medicinal chemistry programs targeting kinases with a solvent-exposed sulfonamide-binding pocket (e.g., PI3K, mTOR, ATR) should prioritize this scaffold over isopropylsulfonyl analogs due to its superior predicted metabolic stability (CLhep <19% Qh) [1] and reduced conformational entropy penalty upon binding [2]. The compound's conformationally restricted C–S bond geometry, documented across five co-crystal structures, provides a rational basis for structure-based design [3].

CNS-Penetrant Probe Development

For neuroscience programs requiring balanced permeability and low P-glycoprotein efflux, the cyclopropylsulfonyl azetidine-pyridine scaffold offers a favorable lipophilicity window (cLogP ~1.1) and reduced molecular weight (MW 254.31) compared to phenylsulfonyl analogs (cLogP ~1.9, MW 290.34). These properties correlate with improved CNS MPO scores and lower risk of hERG blockade, making this compound a superior starting point for CNS-penetrant probe synthesis relative to larger, more lipophilic sulfonamide counterparts [4].

Metabolic Stability-Driven Library Synthesis

In building focused compound libraries for phenotypic screening, the cyclopropylsulfonyl group offers a proven metabolic stability advantage over acyclic alkyl sulfonamides. The cyclopropane ring's resistance to CYP450-mediated oxidation [1] reduces the likelihood of rapid hepatic clearance, increasing hit confirmation rates in cell-based assays conducted in the presence of metabolic enzymes. CROs and internal compound management groups should stock this building block as a metabolically stabilized alternative to the isopropylsulfonyl congener.

Selectivity Profiling Against Off-Target Sulfonamide-Binding Proteins

The distinct electronic and steric profile of the cyclopropylsulfonyl group, compared to aryl sulfonamides, can be exploited to dial out off-target activity against carbonic anhydrase isoforms or COX enzymes. BindingDB records indicate that closely related sulfonamide scaffolds exhibit divergent IC50 profiles across PDE isoforms and prostaglandin synthases [5]. Procuring the cyclopropylsulfonyl variant enables systematic SAR exploration to identify sulfonamide substituents that maximize on-target potency while minimizing COX-1/COX-2 and PDE cross-reactivity.

Quote Request

Request a Quote for 3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.